(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578849
InChI: InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13578849

Molecular Formula: C11H18F3NO3

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
IUPAC Name tert-butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key IRFMYKZUSRNURE-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(F)(F)F)O
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O

Introduction

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound belonging to the piperidine derivatives class. It features a six-membered ring with five carbon atoms and one nitrogen atom, making it a cyclic amine. The compound includes functional groups such as hydroxyl and carboxylate, which further classify it as a carboxylic acid derivative .

Chemical Specifications

SpecificationDescription
CAS Number1932818-54-6
Molecular FormulaO[C@@H]1CCN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C
Stereochemistry(3R,4R)
Functional GroupsHydroxyl, Carboxylate, Trifluoromethyl

Synthesis

The synthesis of (3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves multiple steps, typically requiring controlled conditions such as temperature and inert atmosphere to ensure high yields. The process may include:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions using appropriate starting materials.

  • Introduction of the Trifluoromethyl Group: This involves specific substitution reactions.

  • Hydroxylation: Selective oxidation reactions are used to introduce the hydroxyl group.

  • Protection with Tert-butyl Group: The final step involves protecting the nitrogen atom with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. It can modulate biological pathways by interacting with specific targets, making it a candidate for further pharmacological studies. The compound's ability to interact with enzymes or receptors positions it as a potential therapeutic agent.

Potential Applications

  • Pharmaceutical Development: Its unique structure allows effective interaction with biological targets, making it suitable for drug development.

  • Neurological Disorders: The compound may have applications in treating neurological conditions due to its ability to modulate neurotransmitter systems.

Research Findings and Future Directions

Research on (3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is ongoing, with a focus on its pharmacological properties and potential therapeutic applications. Further studies are needed to fully explore its biological activity and to develop it into effective pharmaceuticals.

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